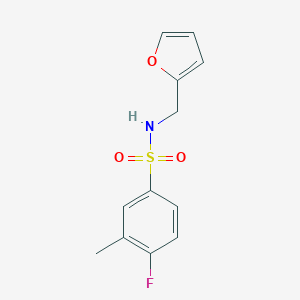
4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide exerts its anti-tumor effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide. One possibility is to evaluate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another possibility is to explore its potential use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or hairy cell leukemia. Finally, further studies are needed to elucidate the long-term safety and efficacy of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide in clinical trials, as well as its potential use in other disease indications beyond cancer.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-furylmethylamine to give the corresponding sulfonamide. The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring using a fluorinating agent. The overall yield of the synthesis is around 25%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 4-fluoro-N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been shown to be well-tolerated and has a favorable pharmacokinetic profile, making it an attractive candidate for further clinical development.
Propiedades
Fórmula molecular |
C12H12FNO3S |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-fluoro-N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H12FNO3S/c1-9-7-11(4-5-12(9)13)18(15,16)14-8-10-3-2-6-17-10/h2-7,14H,8H2,1H3 |
Clave InChI |
WZALJCCCFURJSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)